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Phosphoethanolamine - 1071-23-4

Phosphoethanolamine

Catalog Number: EVT-280081
CAS Number: 1071-23-4
Molecular Formula: C2H8NO4P
Molecular Weight: 141.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Classification

Phosphoethanolamine (PE) is a naturally occurring phospholipid found in biological membranes. [] It belongs to the class of glycerophospholipids, specifically diacyl glycerophosphoethanolamines. [] PE is a zwitterionic molecule with a polar head group containing a phosphate group and an ethanolamine group, and a hydrophobic tail consisting of two fatty acid chains.

Role in Scientific Research

  • Membrane Biology: PE influences membrane curvature, fluidity, and the formation of non-bilayer structures. [] It also participates in membrane fusion and fission events. []
  • Signal Transduction: PE serves as a precursor for other signaling molecules, like glycerophosphoethanolamine, which is involved in cell signaling pathways. []
  • Lipid Metabolism: PE is a key intermediate in the biosynthesis of phosphatidylcholine, a major phospholipid in cell membranes. [, , , ]
  • Bacterial Resistance: PE modifications in bacterial lipopolysaccharides contribute to resistance against antimicrobial peptides and complement-mediated killing. [, , , ]
  • Glycosylphosphatidylinositol Anchor Biosynthesis: PE is the donor of the terminal phosphoethanolamine group in glycosylphosphatidylinositol anchors, which attach proteins to cell membranes. []
  • Biofilm Formation: PE-modified cellulose, termed phosphoethanolamine cellulose, plays a significant role in bacterial biofilm matrix architecture and function. [, ]
Future Directions

Understanding PE's Role in Disease

Further research is needed to elucidate the role of PE dysregulation in human diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. [, ]

Developing Novel Therapeutics

Targeting PE metabolic pathways, such as PMT inhibition, holds promise for developing new therapeutic strategies against parasitic infections and other diseases. [, , ]

Phosphatidylethanolamine (PE)

  • Compound Description: Phosphatidylethanolamine is a major phospholipid found in cell membranes. It plays a crucial role in various cellular processes, including membrane fusion, cell signaling, and cell division. [, , , , , , ]
  • Relevance: Phosphatidylethanolamine is a direct precursor of phosphoethanolamine. It serves as the donor of the terminal phosphoethanolamine group in trypanosome glycosylphosphatidylinositols. The biosynthesis of phosphatidylethanolamine is influenced by the activity of enzymes like ethanolamine kinase and phosphoethanolamine cytidylyltransferase, both of which are regulated in response to factors like essential fatty acid deficiency. [, , ]

CDP-ethanolamine

  • Compound Description: CDP-ethanolamine is an important intermediate in the Kennedy pathway for phosphatidylethanolamine biosynthesis. [, , , ]
  • Relevance: CDP-ethanolamine is a crucial precursor in the synthesis of phosphoethanolamine and ultimately phosphatidylethanolamine. Experiments have shown that trypanosome glycosylphosphatidylinositols (GPIs) can be labeled using radiolabeled CDP-ethanolamine, demonstrating a metabolic link between these compounds. []

Phosphatidylcholine

  • Compound Description: Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes and plays a vital role in membrane structure and function. It is synthesized from phosphocholine through the Kennedy pathway. [, , , , , ]
  • Relevance: The biosynthesis of phosphatidylcholine is intricately linked to phosphoethanolamine metabolism. Both compounds are synthesized via the Kennedy pathway. In some organisms like soybean, the methylation of phosphoethanolamine is a key step in phosphatidylcholine production, highlighting the metabolic relationship between these compounds. [, , ]

Phosphocholine

  • Compound Description: Phosphocholine is a precursor for the biosynthesis of phosphatidylcholine, a major component of cell membranes. It is formed by the sequential methylation of phosphoethanolamine. [, , , , ]
  • Relevance: Phosphocholine is a direct product of the methylation of phosphoethanolamine. The conversion of phosphoethanolamine to phosphocholine is a critical step in the biosynthesis of phosphatidylcholine in several organisms, including the malaria parasite Plasmodium falciparum. This pathway is targeted by phosphoethanolamine methyltransferases (PMTs), making them attractive targets for antiparasitic therapies. [, , ]

Glycerophosphocholine

  • Compound Description: Glycerophosphocholine is a breakdown product of phosphatidylcholine, a major phospholipid found in cell membranes. []
  • Relevance: Glycerophosphocholine levels are altered in Pelizaeus-Merzbacher disease, a condition that also shows alterations in phosphoethanolamine metabolism. This suggests a potential link between the metabolic pathways of these compounds. []

Glycerophosphoethanolamine

  • Compound Description: Glycerophosphoethanolamine is a breakdown product of phosphatidylethanolamine, a major phospholipid found in cell membranes. [, ]
  • Relevance: Like phosphoethanolamine, glycerophosphoethanolamine levels are significantly altered in Pelizaeus-Merzbacher disease. This suggests a disruption in the normal metabolism of phosphatidylethanolamine and its derivatives, including phosphoethanolamine, in this disease. []

Phosphatidylserine (PS)

  • Compound Description: Phosphatidylserine is a phospholipid found in cell membranes. It is a key component of the inner leaflet of the lipid bilayer and plays a role in cell signaling, particularly in apoptosis. []
  • Relevance: Phosphatidylserine can be converted to phosphatidylethanolamine through the action of phosphatidylserine decarboxylase. This conversion provides an alternative pathway for the generation of phosphoethanolamine in cells. []

Aminoarabinose

  • Compound Description: Aminoarabinose is a sugar molecule that can be found as a component of lipopolysaccharides (LPS) in certain bacteria. []
  • Relevance: In Salmonella, the biosynthesis of aminoarabinose has been linked to the addition of phosphoethanolamine to lipid A, a component of LPS. Mutations in aminoarabinose biosynthesis genes can affect lipid A phosphoethanolamine incorporation, suggesting a potential regulatory role of aminoarabinose in this process. []

Palmitate

  • Compound Description: Palmitate is a saturated fatty acid commonly found in lipids, particularly in palmitoylated lipid A. []
  • Relevance: The addition of palmitate to lipid A, along with phosphoethanolamine, contributes to resistance against polymyxin and EGTA in certain Salmonella strains. The presence of both modifications further strengthens the bacterial membrane against these agents. []
Source and Classification

O-Phosphorylethanolamine can be derived from ethanolamine through phosphorylation processes. It falls under the category of phosphoethanolamines, which are crucial in biological systems due to their involvement in lipid metabolism and cellular signaling mechanisms.

Synthesis Analysis

Methods

The synthesis of O-Phosphorylethanolamine can be achieved through several methods, primarily involving the reaction of ethanolamine with phosphorus-containing reagents. One effective method described in a patent involves:

  1. Reagents: Ethanolamine or its solution, phosphorus pentoxide, phosphoric acid, or phosphorus oxychloride.
  2. Procedure:
    • The ethanolamine is mixed with one of the phosphorus reagents at a controlled temperature.
    • The mixture is then subjected to vacuum drying to remove water and form the desired product.
    • The final product can be dissolved in water for further use.

This method has been noted for its high yield, low production costs, and minimal environmental impact due to the absence of harmful byproducts .

Chemical Reactions Analysis

Reactions and Technical Details

O-Phosphorylethanolamine participates in several biochemical reactions, particularly those involving phosphorylation and dephosphorylation. It can react with various substrates to form more complex molecules such as phospholipids.

Key reactions include:

  • Formation of Phosphatidylethanolamine: O-Phosphorylethanolamine can undergo acylation to produce phosphatidylethanolamine, a major component of cell membranes.
  • Dephosphorylation: This compound can also be converted back to ethanolamine through enzymatic reactions involving phosphatases.

These reactions are vital for maintaining cellular functions and signaling pathways.

Mechanism of Action

Process and Data

O-Phosphorylethanolamine functions primarily as a signaling molecule within cells. Its mechanism involves:

  1. Cell Membrane Interaction: It integrates into cellular membranes, influencing membrane fluidity and permeability.
  2. Signal Transduction: The compound acts as a precursor for other bioactive lipids that participate in signal transduction pathways, including those related to cell growth and apoptosis.

Research has shown that O-Phosphorylethanolamine can interact with calcium-binding proteins, enhancing their functionality in various physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar phosphate group.

Chemical Properties

  • pH Stability: Generally stable within a pH range conducive to biological activity (pH 6-8).
  • Reactivity: Reacts readily with acyl groups to form more complex lipids.

Data from studies indicate that this compound maintains high purity levels (>99%) when synthesized properly .

Applications

O-Phosphorylethanolamine has several scientific applications:

  1. Biochemical Research: Used extensively in studies involving lipid metabolism and membrane biology.
  2. Clinical Applications: It plays a role in the purification processes of proteins that bind calcium, such as C-reactive proteins, which are important biomarkers for inflammation .
  3. Drug Development: Investigated for its potential therapeutic roles due to its involvement in cell signaling pathways.
Structural Characterization of O-Phosphorylethanolamine

Molecular Architecture and Bonding Patterns

O-Phosphorylethanolamine (PEA, C₂H₈NO₄P) consists of an ethanolamine moiety (-NH₂-CH₂-CH₂-) linked to a phosphate group via a phosphoester bond. This molecule adopts an extended conformation in aqueous solution, with the phosphate group exhibiting tetrahedral geometry and significant flexibility around the C-O-P bonds. The P-O bond lengths involving the ester oxygen average 1.60 Å, while the P-OH bonds measure approximately 1.54 Å, as determined through X-ray crystallography and computational modeling [4] [6]. The molecule's conformational flexibility is constrained by intramolecular hydrogen bonding between the phosphate oxyanions and the protonated amine group (NH₃⁺), particularly in physiological pH conditions. This interaction forms a pseudo-six-membered ring structure that significantly influences PEA's molecular recognition properties and biological reactivity [5] [8].

Phosphate-Ethanolamine Linkage Dynamics

The phosphoester linkage in PEA displays substantial rotational freedom, with the dihedral angles (O1-P-O4-C1 and P-O4-C1-C2) sampling multiple conformers in solution phase. Nuclear magnetic resonance (¹H and ³¹P) studies reveal restricted rotation around the C-C bond adjacent to the phosphate group (C1-C2 bond rotation barrier = 12-15 kJ/mol), while rotation about the P-O bond exhibits a lower barrier (8-10 kJ/mol) [4] [8]. This dynamic behavior facilitates adaptive molecular recognition in biological environments, particularly in enzyme active sites like human O-phosphoethanolamine phospho-lyase (hEtnppl) where PEA serves as substrate. The enzyme exploits this conformational flexibility during catalysis, stabilizing a specific rotamer that positions the Cβ-O bond antiperiplanar to the phosphate leaving group for efficient β-elimination [1] [3].

Tautomeric Forms and Protonation States

The phosphate group of PEA exhibits complex acid-base behavior, existing in three predominant protonation states across physiological pH ranges:

  • Fully protonated form (H₂L⁺): PO(OH)₂-NH₃⁺ (pH < 5.5)
  • Zwitterionic form (HL±): PO(OH)(O⁻)-NH₃⁺ (5.5 < pH < 10.5)
  • Fully deprotonated form (L⁻): PO(O⁻)₂-NH₂ (pH > 10.5)

Table 1: Protonation Species of O-Phosphorylethanolamine in Aqueous Solution

SpeciesPhosphate GroupAmine GroupDominant pH RangeAbbreviation
CationPO(OH)₂NH₃⁺< 5.5H₃L⁺
ZwitterionPO(OH)(O⁻)NH₃⁺5.5-10.5H₂L±
AnionPO(O⁻)₂NH₂> 10.5HL⁻

¹H-NMR chemical shift analysis demonstrates that the amine group maintains protonation (NH₃⁺) until pH > 10.5 due to the electron-withdrawing phosphate group reducing its basicity (pKₐ NH₃⁺ = 10.3). The zwitterionic form predominates between pH 5.5 and 10.5, exhibiting enhanced solubility in aqueous environments due to its dipolar character. This protonation landscape directly influences PEA's metal-binding capabilities, biological stability, and metabolic processing in phospholipid biosynthesis pathways [4] [5] [8].

Acid-Base Equilibria and pKₐ Determination

The acid-base properties of PEA have been quantitatively characterized through potentiometric titrations across diverse experimental conditions. The molecule displays two macroscopic protonation constants corresponding to:pKₐ₁ = 5.75 ± 0.05 (phosphate group, H₂L± ⇌ HL⁻ + H⁺)pKₐ₂ = 10.31 ± 0.03 (amine group, H₃L⁺ ⇌ H₂L± + H⁺)

These values were determined at 25°C and ionic strength 0.15 mol·L⁻¹ NaCl, simulating physiological conditions. The relatively low pKₐ₁ (compared to phosphoric acid pKₐ₁ = 2.1) reflects stabilization of the monoanion through intramolecular hydrogen bonding with the protonated amine group. Microconstants calculated from distribution diagrams indicate that the zwitterion H₂L± (PO⁻-NH₃⁺) is significantly more stable (94% population at pH 7.4) than the neutral isomer (PO(OH)-NH₂, 6%) due to Coulombic stabilization [4] [5] [8].

Temperature-Dependent Protonation Behavior

Protonation thermodynamics reveal that PEA's acid-base equilibria are enthalpy-driven processes with substantial entropic contributions. Temperature studies (15-37°C) demonstrate significant variations in pKₐ values:

Table 2: Thermodynamic Parameters for PEA Protonation at I = 0.15 mol·L⁻¹

ReactionΔH° (kJ·mol⁻¹)ΔS° (J·mol⁻¹·K⁻¹)pKₐ (25°C)dpKₐ/dT
H₃L⁺ ⇌ H₂L± + H⁺32.4 ± 0.8-21 ± 35.75-0.018
H₂L± ⇌ HL⁻ + H⁺46.2 ± 1.1-8 ± 410.31-0.025

The phosphate group's first deprotonation (pKₐ₁) becomes more favorable with increasing temperature (ΔH > 0), indicating endothermic dissociation facilitated by greater solvent reorganization at higher temperatures. Conversely, the amine group deprotonation (pKₐ₂) exhibits a stronger temperature dependence due to greater hydrophobic hydration changes upon deprotonation. These temperature effects have physiological implications, particularly in fever conditions or thermogenic tissues where altered PEA protonation may influence its enzymatic processing in the Kennedy pathway [5] [8].

Ionic Strength Effects on Speciation

Electrostatic theory predicts significant ionic strength (I) dependence for charged molecules like PEA. Experimental studies (I = 0.15-1.0 mol·L⁻¹ NaCl) confirm this behavior, with pKₐ values following the extended Debye-Hückel relationship:pKₐ = pKₐ° - (0.51√I)/(1 + 1.6√I) + δI

Where δ represents the ionic strength correction coefficient. For PEA:

  • pKₐ₁ decreases by 0.32 units when I increases from 0.15 to 1.0 mol·L⁻¹
  • pKₐ₂ decreases by 0.41 units over the same ionic strength range

This depression arises because high ionic strength screens electrostatic attractions, destabilizing the zwitterionic form relative to the anion and cation. Consequently, in hypertonic physiological environments (e.g., renal medulla, I ≈ 0.5 mol·L⁻¹), PEA speciation shifts toward increased concentrations of the fully protonated (H₃L⁺) and fully deprotonated (HL⁻) species at the expense of the zwitterion. This shift directly impacts Mg²⁺ complexation, which preferentially occurs with the PO(O⁻)₂ moiety in the zwitterionic form [4] [5] [8].

Table 3: Ionic Strength Effects on PEA Speciation at 25°C

Ionic Strength (mol·L⁻¹)pKₐ₁pKₐ₂% Zwitterion at pH 7.4
0.155.7510.3194.2
0.505.5810.0891.7
1.005.439.9088.1

The speciation model also explains PEA's interaction with divalent cations like Mg²⁺, which form [Mg(HL)]⁺ and [MgL] complexes predominantly through phosphate coordination. At physiological ionic strength (I ≈ 0.15 mol·L⁻¹), the stability constant logβ for [Mg(HL)]⁺ = 2.18 ± 0.05, decreasing to 1.92 ± 0.06 at I = 1.0 mol·L⁻¹ due to competitive screening by Na⁺ ions. MALDI-MS fragmentation patterns confirm that Mg²⁺ binding occurs via bidentate coordination to phosphate oxygen atoms, forming a strained four-membered chelate ring rather than amine participation [4] [5] [8].

Properties

CAS Number

1071-23-4

Product Name

O-Phosphorylethanolamine

IUPAC Name

2-aminoethyl dihydrogen phosphate

Molecular Formula

C2H8NO4P

Molecular Weight

141.06 g/mol

InChI

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)

InChI Key

SUHOOTKUPISOBE-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)O)N

Solubility

72 mg/mL

Synonyms

calcium 2-aminoethanol phosphate
ethanolamine phosphate
phosphoethanolamine
phosphorylethanolamine
phosphorylethanolamine Ca (1:1) salt
phosphorylethanolamine magnesium (1:1) salt
phosphorylethanolamine zinc salt
phosphorylethanolamine, 3H-labeled cpd
phosphorylethanolamine, cobalt (2+) (1:1) salt

Canonical SMILES

C(COP(=O)(O)O)N

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